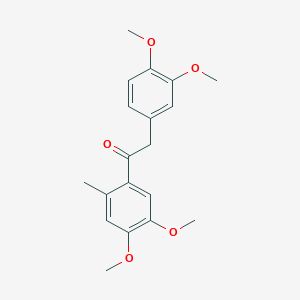
1-(4,5-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone
Cat. No. B8279079
M. Wt: 330.4 g/mol
InChI Key: TUVGMWBBMPIYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03950236
Procedure details


In the preparation of 2-methyl-3',4,4' , 5-tetramethoxybibenzyl, for example, 3,4-dimethoxytoluene was prepared from commercial veratraldehyde by the method of Bruce and Sutcliff, J. Chem. Soc., 3824 (1956). 3,4-Dimethoxyphenylacetyl chloride was prepared from commercial 3,4-dimethoxyphenylacetic acid and added to a stirred mixture of 3,4-dimethoxytoluene and aluminum chloride in carbon disulfide. After reaction, the previously unknown 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene was isolated (based upon the 3,4-dimethoxyphenyl acetic acid) and converted by a modified Wolff-Kishner reaction to 2-methyl-3',4,4',5-tetramethoxybibenzyl.

Name
2-methyl-3',4,4' , 5-tetramethoxybibenzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1.C[O:25]C1C=C(C)C=CC=1OC.C(=O)C1C=CC(OC)=C(OC)C=1.[CH3:47][O:48][C:49]1[CH:50]=[C:51]([CH2:57][C:58]([OH:60])=O)[CH:52]=[CH:53][C:54]=1[O:55][CH3:56].[Cl-:61].[Al+3].[Cl-].[Cl-]>C(=S)=S>[CH3:47][O:48][C:49]1[CH:50]=[C:51]([CH2:57][C:58]([Cl:61])=[O:60])[CH:52]=[CH:53][C:54]=1[O:55][CH3:56].[CH3:11][O:10][C:5]1[C:6]([O:8][CH3:9])=[CH:7][C:2]([CH3:1])=[C:3]([C:12](=[O:25])[CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=2)[CH:4]=1 |f:4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
|
Step Two
|
Name
|
2-methyl-3',4,4' , 5-tetramethoxybibenzyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C(=C1)OC)OC)CCC1=CC(=C(C=C1)OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(OC)=C(OC)C=C1)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=C(C=C1OC)C)C(CC1=CC(=C(C=C1)OC)OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US03950236
Procedure details


In the preparation of 2-methyl-3',4,4' , 5-tetramethoxybibenzyl, for example, 3,4-dimethoxytoluene was prepared from commercial veratraldehyde by the method of Bruce and Sutcliff, J. Chem. Soc., 3824 (1956). 3,4-Dimethoxyphenylacetyl chloride was prepared from commercial 3,4-dimethoxyphenylacetic acid and added to a stirred mixture of 3,4-dimethoxytoluene and aluminum chloride in carbon disulfide. After reaction, the previously unknown 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene was isolated (based upon the 3,4-dimethoxyphenyl acetic acid) and converted by a modified Wolff-Kishner reaction to 2-methyl-3',4,4',5-tetramethoxybibenzyl.

Name
2-methyl-3',4,4' , 5-tetramethoxybibenzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1.C[O:25]C1C=C(C)C=CC=1OC.C(=O)C1C=CC(OC)=C(OC)C=1.[CH3:47][O:48][C:49]1[CH:50]=[C:51]([CH2:57][C:58]([OH:60])=O)[CH:52]=[CH:53][C:54]=1[O:55][CH3:56].[Cl-:61].[Al+3].[Cl-].[Cl-]>C(=S)=S>[CH3:47][O:48][C:49]1[CH:50]=[C:51]([CH2:57][C:58]([Cl:61])=[O:60])[CH:52]=[CH:53][C:54]=1[O:55][CH3:56].[CH3:11][O:10][C:5]1[C:6]([O:8][CH3:9])=[CH:7][C:2]([CH3:1])=[C:3]([C:12](=[O:25])[CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=2)[CH:4]=1 |f:4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
|
Step Two
|
Name
|
2-methyl-3',4,4' , 5-tetramethoxybibenzyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C(=C1)OC)OC)CCC1=CC(=C(C=C1)OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(OC)=C(OC)C=C1)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=C(C=C1OC)C)C(CC1=CC(=C(C=C1)OC)OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
